(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that features a combination of a triazole ring, an azetidine ring, and a benzofuran moiety. This unique structure endows the compound with a range of interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II by the compound affects the carbon dioxide hydration and bicarbonate buffer system in the body. This system is crucial for maintaining pH balance and facilitating gas exchange in the lungs . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
The presence of the 1h-1,2,3-triazole moiety in the compound suggests that it may have good chemical stability, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to alterations in pH regulation and gas exchange processes in the body . The specific cellular effects are likely to depend on the tissue type and the extent of Carbonic Anhydrase-II expression and activity in those tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring:
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling with Benzofuran: The final step involves coupling the triazole-azetidine intermediate with a benzofuran derivative, which can be achieved through various coupling reactions such as Suzuki-Miyaura or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of azetidine derivatives with various substituents.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared with other compounds that contain similar structural motifs:
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-4-2-3-10-7-13(22-14(10)12)15(20)18-8-11(9-18)19-6-5-16-17-19/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYIBAHCSKPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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